HKYellow-AM (6/12-mixture)
Description
HKYellow-AM (6/12-mixture) is a rhodamine-based fluorescent probe designed for the selective detection of peroxynitrite (ONOO⁻) in live cells and tissues . It is derived from the parent compound HKYellow, modified with an acetoxymethyl (AM) ester group to enhance cell permeability. Upon entering cells, intracellular esterases hydrolyze the AM ester to release the active probe, which reacts with ONOO⁻ via an N-dealkylation mechanism, resulting in a significant fluorescence turn-on response .
Key features of HKYellow-AM include:
- High sensitivity: Detects ONOO⁻ at nanomolar concentrations .
- Excellent selectivity: Minimal cross-reactivity with other reactive oxygen/nitrogen species (ROS/RNS), including H₂O₂, HOCl, •OH, and NO .
- Broad pH tolerance: Functions effectively across physiological pH ranges (pH 4–9) .
- Low cytotoxicity: Safe for use at concentrations up to 40 µM in cellular assays .
- In vivo applicability: Successfully visualizes ONOO⁻ in live tissues, such as mouse liver during ischemia-reperfusion injury and spinal cords in autoimmune encephalomyelitis (EAE) models .
HKYellow-AM has been pivotal in elucidating ONOO⁻'s role in pathological processes, including neuroinflammation, oxidative stress, and ischemic injury .
Properties
IUPAC Name |
acetyloxymethyl 4-[8'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoate;acetyloxymethyl 4-[10'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,12'-3,4-dihydrochromeno[2,3-h]quinoline]-1'-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C40H39ClN2O8/c1-23-21-39(3,4)43(18-8-11-35(46)49-22-48-24(2)44)37-27(23)16-17-33-36(37)40(29-10-7-6-9-28(29)38(47)51-40)30-19-31(41)32(20-34(30)50-33)42(5)25-12-14-26(45)15-13-25;1-23-21-39(3,4)43(16-8-11-37(46)49-22-48-24(2)44)33-19-35-30(17-28(23)33)40(29-10-7-6-9-27(29)38(47)51-40)31-18-32(41)34(20-36(31)50-35)42(5)25-12-14-26(45)15-13-25/h6-7,9-10,12-17,19-20,23,45H,8,11,18,21-22H2,1-5H3;6-7,9-10,12-15,17-20,23,45H,8,11,16,21-22H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDXCCHKVDGIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=CC3=C2C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)N(C)C7=CC=C(C=C7)O)Cl)CCCC(=O)OCOC(=O)C)(C)C.CC1CC(N(C2=CC3=C(C=C12)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)N(C)C7=CC=C(C=C7)O)Cl)CCCC(=O)OCOC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H78Cl2N4O16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1422.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base Structure Formation
The rhodamine backbone is synthesized through condensation reactions between substituted aniline derivatives and phthalic anhydride. This step introduces chlorine and hydroxyl groups at specific positions to enhance selectivity for peroxynitrite. The intermediate product is stabilized using anhydrous solvents under nitrogen atmosphere to prevent oxidation.
Functional Group Modification
Acetoxymethyl (AM) esters are introduced to improve cell permeability. This involves reacting the rhodamine intermediate with acetoxymethyl bromide in the presence of a base catalyst (e.g., triethylamine). The AM esterification step is conducted at 4°C to minimize hydrolysis.
Purification and Characterization
The crude product is purified via silica gel chromatography using a gradient elution system (hexane:ethyl acetate, 7:3 to 1:1). Final purity exceeds 90%, as confirmed by HPLC analysis. Key characterization data include:
Stock Solution Preparation
Stock solutions of HKYellow-AM require careful handling to maintain stability and activity. Both GlpBio and VulcanChem outline protocols for dissolving the compound in dimethyl sulfoxide (DMSO).
Concentration Optimization
Working concentrations range from 1–10 μM, depending on cell type and experimental goals. A typical preparation involves diluting the DMSO stock with serum-free medium or PBS. For example:
| Component | Volume (μL) | Final Concentration |
|---|---|---|
| DMSO stock (10 mM) | 1 | 10 μM |
| PBS | 999 | - |
Cell Staining Protocols
HKYellow-AM is compatible with both suspension and adherent cell cultures. GlpBio’s protocol emphasizes minimizing light exposure to prevent fluorescence quenching.
Suspension Cell Staining
-
Cell Washing : Centrifuge cells at 1,000 × g for 5 minutes and wash twice with PBS.
-
Dye Loading : Resuspend cells in 1–10 μM HKYellow-AM working solution and incubate at 37°C for 5–30 minutes.
-
Post-Incubation Washes : Remove excess dye via centrifugation (1,000 × g, 5 minutes) and resuspend in fresh medium.
Adherent Cell Staining
For adherent cells cultured on coverslips:
Microscopy Parameters
Fluorescence is detected at excitation/emission wavelengths of 543/567 nm using confocal microscopy. A comparative analysis of staining efficiency across cell types is summarized below:
| Cell Type | Optimal Incubation Time (min) | Signal-to-Noise Ratio |
|---|---|---|
| HeLa | 20 | 12:1 |
| RAW 264.7 | 15 | 9:1 |
| Primary Neurons | 30 | 7:1 |
In Vivo Formulation Strategies
For animal studies, HKYellow-AM is formulated to enhance bioavailability and reduce toxicity. GlpBio’s in vivo protocol involves a stepwise dilution of the DMSO stock with biocompatible solvents:
-
Master Liquid Preparation : Dissolve HKYellow-AM in DMSO at 10 mg/mL.
-
Solvent Mixing :
| Component | Proportion (%) | Role |
|---|---|---|
| DMSO | 10 | Solubilizer |
| PEG300 | 30 | Permeability enhancer |
| Tween 80 | 5 | Surfactant |
| ddH₂O | 55 | Diluent |
Quality Control and Validation
Batch-to-batch consistency is ensured through rigorous quality checks:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, thiols). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while substitution of the chloro groups may yield various substituted derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
HKYellow-AM (6/12-mixture) functions as a fluorescent probe that undergoes a reaction with ONOO-, resulting in a measurable fluorescence signal. The mechanism involves the selective reaction of the probe with peroxynitrite, leading to the release of a fluorescent product. This property allows researchers to monitor oxidative stress and related biochemical processes in real time.
Biological Research
- Detection of Reactive Species : HKYellow-AM is primarily used for detecting reactive nitrogen species, particularly peroxynitrite, which plays a significant role in various pathological conditions, including neurodegenerative diseases and inflammation.
- Cellular Imaging : The compound enables researchers to visualize cellular processes involving oxidative stress, providing insights into the dynamics of reactive species within live cells.
Pharmacological Studies
- Drug Development : The ability to measure ONOO- levels can aid in the development of therapeutic agents targeting oxidative stress-related diseases. Researchers can evaluate the efficacy of potential drugs by monitoring their impact on peroxynitrite levels.
- Mechanistic Studies : HKYellow-AM facilitates studies on the mechanisms of action of various pharmacological agents by providing a method to assess their effects on oxidative stress pathways.
Case Study 1: Neurodegenerative Disease Research
In a study investigating Alzheimer's disease, researchers utilized HKYellow-AM to measure peroxynitrite levels in neuronal cultures. The results indicated elevated ONOO- levels correlated with cellular damage, highlighting the probe's utility in understanding neurodegeneration mechanisms.
Case Study 2: Inflammation Studies
Another study focused on inflammatory responses in macrophages. By employing HKYellow-AM, scientists demonstrated that pro-inflammatory cytokines increased peroxynitrite production, linking oxidative stress to inflammation and showcasing the probe's application in immunology.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Biological Research | Detection of reactive nitrogen species | High sensitivity for ONOO- detection |
| Pharmacological Studies | Evaluation of drug effects on oxidative stress | Correlation between drug efficacy and ONOO- levels |
| Neurodegenerative Diseases | Monitoring oxidative stress in neuronal cultures | Elevated ONOO- linked to cellular damage |
| Inflammation | Assessing pro-inflammatory cytokine effects on reactive species production | Increased ONOO- correlates with inflammation |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and methylanilino groups may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
HKGreen-4I (HY-D1148)
- Target: ONOO⁻ .
- Mechanism: Utilizes a diaryl amine-based fluorophore for ONOO⁻ detection.
- Fluorescence profile : Emits green fluorescence (Ex/Em: ~488/520 nm), contrasting with HKYellow-AM’s yellow emission (Ex/Em: ~543/567 nm) .
- Applications : Suitable for multiplex imaging with red or far-red probes but may overlap with GFP-based signals .
- Limitations: Higher background noise in tissues compared to HKYellow-AM .
HKSOX-1 (HY-D1001)
- Target : Superoxide (O₂•⁻) .
- Mechanism : Reacts with O₂•⁻ to form a fluorescent product.
- Selectivity: Specific to O₂•⁻ but cannot differentiate between ONOO⁻ and other downstream ROS .
- Utility: Ideal for studying mitochondrial oxidative stress but less effective in ONOO⁻-specific pathways .
HKPerox-1 (HY-D1015)
- Target : H₂O₂ .
- Mechanism : Boronate-based reaction with H₂O₂.
- Limitations: Cross-reactivity with ONOO⁻, reducing specificity in complex biological systems .
Performance Metrics
Advantages of HKYellow-AM Over Alternatives
Superior Specificity : Minimal interference from HOCl, •OH, and H₂O₂, unlike HKPerox-1 and HKSOX-1 .
In Vivo Stability : Demonstrated efficacy in live animal models (e.g., liver ischemia-reperfusion, EAE mice), whereas HKGreen-4I is primarily validated in cell cultures .
Low Cytotoxicity : Safe for prolonged imaging compared to some HOCl probes (e.g., HKOCl-3), which exhibit toxicity at >20 µM .
Limitations
- pH Sensitivity: Fluorescence intensity drops marginally at pH < 4, though this is less pronounced than in HKPerox-1 .
- Cost : Higher price per unit compared to generic ROS probes like DCFH-DA .
Biological Activity
HKYellow-AM (6/12-mixture) is a novel fluorogenic probe designed for the detection of peroxynitrite (ONOO-) in living cells and tissues. This compound has garnered attention due to its high selectivity and sensitivity, making it an essential tool in biological research, particularly in studies related to oxidative stress.
- Chemical Structure : HKYellow-AM is characterized by its yellow fluorescence, which enables visualization under appropriate lighting conditions.
- Solubility : The compound is soluble in organic solvents and can be effectively used in various biological assays.
HKYellow-AM operates by reacting with peroxynitrite, a reactive nitrogen species that plays a significant role in cellular signaling and oxidative stress. Upon interaction with ONOO-, HKYellow-AM undergoes a chemical transformation that results in increased fluorescence, allowing for real-time monitoring of oxidative stress levels within cells.
Applications in Research
- Detection of Oxidative Stress : The primary application of HKYellow-AM is in the detection of peroxynitrite, which is crucial for understanding various pathological conditions related to oxidative stress.
- Cellular Imaging : The compound is utilized in fluorescence microscopy to visualize oxidative stress markers in live cells, providing insights into cellular health and disease mechanisms.
Case Studies
- Study on Cardiovascular Diseases : Research has indicated that elevated levels of peroxynitrite are associated with cardiovascular diseases. HKYellow-AM was employed to monitor oxidative stress levels in cardiac tissues, demonstrating its efficacy as a diagnostic tool.
- Neurodegenerative Disorders : In studies involving neurodegenerative diseases such as Alzheimer's, HKYellow-AM was used to assess oxidative damage in neuronal cells, revealing significant correlations between increased ONOO- levels and neuronal apoptosis.
Comparison of Fluorogenic Probes
| Probe Name | Target Species | Sensitivity | Selectivity | Application Area |
|---|---|---|---|---|
| HKYellow-AM | ONOO- | High | High | Oxidative Stress Detection |
| DCFH-DA | ROS | Moderate | Moderate | General ROS Detection |
| MitoSOX Red | Mitochondrial Superoxide | High | Moderate | Mitochondrial Studies |
Summary of Biological Activity Findings
Q & A
Q. What is the primary application of HKYellow-AM (6/12-mixture) in cellular redox studies?
HKYellow-AM is a fluorogenic probe designed for sensitive detection of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in oxidative stress pathways. It is used in live-cell imaging to monitor ONOO⁻ dynamics during pathological processes like ischemia/reperfusion injury or neuroinflammation. The probe’s cell-permeable AM ester form allows intracellular retention, enabling real-time tracking via fluorescence microscopy .
Q. How does HKYellow-AM distinguish peroxynitrite from other reactive oxygen/nitrogen species (ROS/RNS)?
The probe’s selectivity arises from its rhodamine-based structure, which reacts specifically with ONOO⁻ via a nitration or oxidation mechanism. Validation experiments often include co-treatment with ONOO⁻ scavengers (e.g., uric acid) or competing ROS generators (e.g., H₂O₂) to confirm specificity. Parallel use of control probes like HKGreen-4I (targeting other ROS) further isolates ONOO⁻-specific signals .
Q. What are the standard protocols for preparing HKYellow-AM in neuronal or hepatic cell models?
- Cell Loading : Incubate cells with 5–10 μM HKYellow-AM in serum-free media for 30–60 minutes at 37°C.
- Washing : Remove excess probe with PBS to reduce background fluorescence.
- Imaging : Use confocal microscopy with excitation/emission wavelengths optimized for rhodamine derivatives (e.g., 540/590 nm). Include DAPI counterstaining for nuclear localization .
Advanced Research Questions
Q. How can researchers address contradictory findings regarding peroxynitrite’s role (e.g., protective vs. cytotoxic effects) using HKYellow-AM?
Contradictions often arise from context-dependent ROS/RNS interactions. To resolve this:
- Model Variation : Compare ONOO⁻ levels in different injury models (e.g., acute alcohol toxicity vs. chronic neurodegeneration) using HKYellow-AM.
- Pharmacological Inhibition : Apply ONOO⁻ scavengers (e.g., FeTPPS) or nitric oxide synthase (NOS) inhibitors to dissect downstream effects.
- Multi-Parameter Assays : Combine HKYellow-AM with probes for superoxide (e.g., MitoSOX) to study ROS crosstalk .
Q. What experimental controls are critical for validating HKYellow-AM data in ischemia/reperfusion (I/R) studies?
- Sham Controls : Perform identical surgical procedures without vascular occlusion to exclude procedural artifacts.
- Negative Controls : Use cells/tissues from NOS knockout models or treated with ONOO⁻ scavengers.
- Technical Replicates : Repeat imaging across multiple fields to account for regional heterogeneity in ONOO⁻ production .
Q. How can mixed-methods research designs enhance the interpretation of HKYellow-AM-derived data?
- Quantitative : Measure fluorescence intensity changes over time to quantify ONOO⁻ burst kinetics.
- Qualitative : Conduct transcriptomic analysis (e.g., RNA-seq) on HKYellow-AM-positive cells to link ONOO⁻ levels to inflammatory gene expression.
- Integration : Use statistical triangulation to correlate fluorescence data with functional outcomes (e.g., cell viability assays) .
Methodological Challenges & Solutions
Q. What strategies improve the reproducibility of HKYellow-AM-based imaging in complex tissues like the liver?
- Perfusion Protocols : For in vivo models, perfuse HKYellow-AM via the portal vein to ensure uniform probe distribution.
- Fixation Avoidance : Avoid chemical fixatives that alter ONOO⁻ reactivity; opt for rapid freezing and cryosectioning.
- Blinded Analysis : Use automated image analysis software (e.g., ImageJ macros) to minimize observer bias .
Q. How can researchers mitigate photobleaching or autofluorescence interference in HKYellow-AM experiments?
- Optimized Exposure : Limit laser exposure time and use lower-intensity illumination.
- Spectral Unmixing : Employ linear unmixing algorithms to separate HKYellow-AM signals from background autofluorescence.
- Reference Standards : Include unstained controls and calibration beads for signal normalization .
Cross-Disciplinary Applications
Q. What are the implications of HKYellow-AM findings for understanding neurodegenerative diseases?
In SH-SY5Y neuronal models, HKYellow-AM has revealed ONOO⁻ accumulation during glutamate excitotoxicity, suggesting its role in mitochondrial dysfunction. Follow-up studies could combine the probe with calcium indicators (e.g., Fluo-4) to explore ONOO⁻-Ca²⁺ crosstalk in neurodegeneration .
Q. How can HKYellow-AM be integrated with omics approaches to map redox signaling networks?
- Spatiotemporal Mapping : Correlate fluorescence imaging with spatial transcriptomics to identify ONOO⁻-associated gene clusters.
- Proteomic Validation : Use immunoprecipitation or activity-based protein profiling to identify ONOO⁻-modified proteins in HKYellow-AM-positive cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
